Nicotianamine
Overview
Description
Synthesis Analysis
NA is produced by the trimerization of SAM, catalyzed by NAS. This enzyme activity is enhanced in response to metal stress, particularly nickel, suggesting NA's role in metal detoxification (Kim et al., 2005; Higuchi et al., 1999). The NAS genes form a multigene family, highlighting the complexity and importance of NA synthesis in plants.
Molecular Structure Analysis
The molecular structure of NA features an azetidine ring, formed by the cyclization of one of the aminopropyl moieties derived from SAM during the synthesis process. Crystallographic studies have provided insights into the iterative substrate translocations during NA synthesis, revealing a buried reaction chamber within NAS where synthesis occurs (Dreyfus et al., 2009).
Chemical Reactions and Properties
NA is a powerful chelator for divalent metal ions, forming stable complexes through octahedral coordination. This chelation capability is influenced by the pH of the solution, with most metals being chelated at neutral or basic pH values. The formation of metal-NA complexes is crucial for the transport and metabolism of metals within plants (Rellán-Álvarez et al., 2008).
Physical Properties Analysis
The physical properties of NA, such as its solubility and stability, are influenced by its role as a metal chelator. Its ability to form complexes with metals affects its physical state and behavior in plant fluids, contributing to its function in metal transport and homeostasis.
Chemical Properties Analysis
NA's chemical properties, including its reactivity and interaction with metals, underpin its biological functions. The specificity of NA-metal interactions is critical for the selective transport of essential nutrients and the detoxification of harmful metals. Its role in forming complexes with metals like iron, zinc, and nickel facilitates their solubilization, transport, and utilization in plants, highlighting NA's importance in maintaining metal homeostasis and supporting plant growth and development (Clemens et al., 2013).
Scientific Research Applications
Iron Metabolism in Plants : Nicotianamine is essential for iron metabolism in dicotyledons and is a precursor for mugineic acid-family phytosiderophores in graminaceous plants. This role is crucial for iron acquisition, especially in graminaceous plants, and contributes to intracellular metal transport and plant reproductive development (Higuchi et al., 2001).
Zinc Homeostasis in Plants : Nicotianamine plays a significant role in zinc homeostasis in plants, aiding in zinc trafficking and making zinc bioavailable for human consumption (Clemens et al., 2013).
Phytoremediation : The compound is instrumental in metal detoxification, which makes it a powerful tool for phytoremediation, particularly in enhancing plant tolerance to high levels of metals like nickel (Kim et al., 2005).
Potential Therapeutic Applications :
- Nicotianamine can potentially reduce mortality from COVID-19 by binding to and inhibiting ACE2, the human cell receptor for the coronavirus SARS-CoV-2 (Day, 2020).
- It has been suggested as a potential ingredient for developing antihypertensive drugs, due to its inhibitory effect on angiotensin-converting enzyme (ACE) (Takada et al., 2019).
- Its antihypertensive effect has been observed in studies involving genetically engineered rice containing larger amounts of nicotianamine (Usuda et al., 2009).
Iron Supply in Seeds : Nicotianamine is necessary for the proper supply of iron in seeds. Its absence can lead to issues like leaf chlorosis and sterile flowers in plants such as Arabidopsis (Klatte et al., 2009).
Safety And Hazards
There is no specific information available about the safety and hazards of Nicotianamine. However, it is worth noting that Nicotianamine plays a crucial role in detoxifying and transporting various metals in plants, which suggests its importance in maintaining the health and safety of the plant organism2.
Future Directions
The study of metal-binding compounds like Nicotianamine is of interdisciplinary significance2. It is not only important for understanding their effects on metal toxicity in plants but also for developing biofortification approaches to increase the metal contents, primarily of iron and zinc, in agricultural plants2. This is particularly relevant as the deficiency of these elements in food crops seriously affects human health2.
Please note that this information is based on the current knowledge and understanding of Nicotianamine and may be subject to further research and discoveries.
properties
IUPAC Name |
(2S)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGPXXHMOXVMMM-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037677 | |
Record name | Nicotianamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotianamine | |
CAS RN |
34441-14-0 | |
Record name | Nicotianamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34441-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotianamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotianamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICOTIANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OGX6YHQ1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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